molecular formula C14H20N2O B2778334 N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide CAS No. 1311589-23-7

N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

Cat. No.: B2778334
CAS No.: 1311589-23-7
M. Wt: 232.327
InChI Key: PIEOFVVVJAAYBZ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide is a chemical compound with the molecular formula C14H19N2O It is known for its unique structure, which includes a cyanocyclopentyl group and a cyclohexylideneacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide typically involves the reaction of 1-aminocyclopentane carbonitrile with valeryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclopentyl)pentanamide
  • N-(1-cyanocyclopentyl)benzamide
  • N-(1-cyanocyclopentyl)-2-isopropoxyacetamide

Uniqueness

N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide stands out due to its unique combination of a cyanocyclopentyl group and a cyclohexylideneacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it exhibits enhanced stability and reactivity, which can be advantageous in both research and industrial settings .

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-11-14(8-4-5-9-14)16-13(17)10-12-6-2-1-3-7-12/h10H,1-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEOFVVVJAAYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC(=O)NC2(CCCC2)C#N)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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